![molecular formula C25H32N2O5 B2971106 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-47-7](/img/structure/B2971106.png)
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as UMB 425 or UMB425, and it is a novel small-molecule inhibitor that has been synthesized for the first time by researchers.
Scientific Research Applications
Anticancer Applications
Synthesis and Anticancer Evaluation : A study by Ravinaik et al. (2021) describes the design and synthesis of substituted benzamides, showing moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers. This highlights the potential of benzamide derivatives in cancer therapy (Ravinaik et al., 2021).
Novel Anti-Proliferative Agents : Another study by Soni et al. (2015) discusses the synthesis of substituted benzamides as potential anti-cancer agents. The study found that certain analogues exhibited potent anti-cancer activity, emphasizing the role of these compounds in developing new cancer treatments (Soni et al., 2015).
Anti-Tubercular Applications
- Anti-Tubercular Scaffold : Nimbalkar et al. (2018) synthesized novel benzamide derivatives with promising anti-tubercular activity. The study indicates these compounds' potential as lead substances in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Organic Light Emitting Diodes (OLEDs)
- Phosphorescent Organic Light-Emitting Diodes : Zhang et al. (2016) developed novel iridium(III) complexes with benzamide ligands for use in OLEDs, demonstrating their potential in enhancing the efficiency and performance of these devices (Zhang et al., 2016).
Antidiabetic Agents
- Structurally New Antihyperglycemic Agents : Nomura et al. (1999) prepared benzamide derivatives as part of a search for antidiabetic agents, highlighting the potential of these compounds in treating diabetes mellitus (Nomura et al., 1999).
Other Applications
- Antimicrobial Agents : Limban et al. (2011) synthesized acylthioureas with benzamide functionality and tested their anti-pathogenic activity, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
- HIV Entry Inhibitors : Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of a benzamide derivative, highlighting its potential as an HIV entry inhibitor (Watson et al., 2005).
properties
IUPAC Name |
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-30-21-14-18(15-22(31-6-2)24(21)32-7-3)25(29)26-19-12-11-17(4)20(16-19)27-13-9-8-10-23(27)28/h11-12,14-16H,5-10,13H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPIXOSTJOFZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


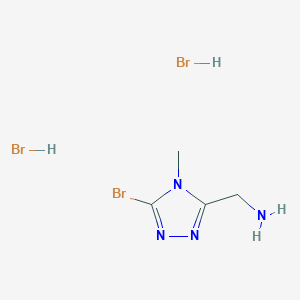
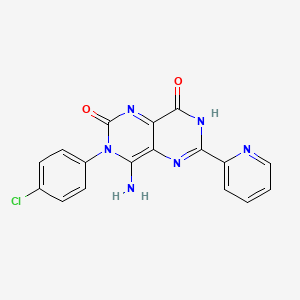
![2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2971028.png)
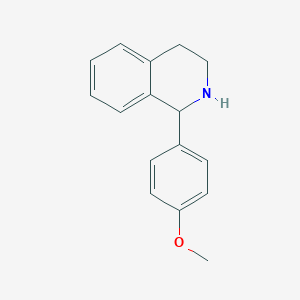
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)
![4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2971031.png)
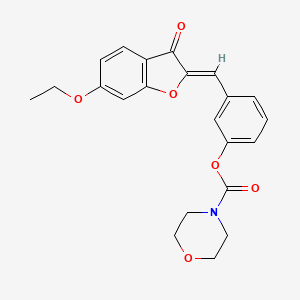
![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)
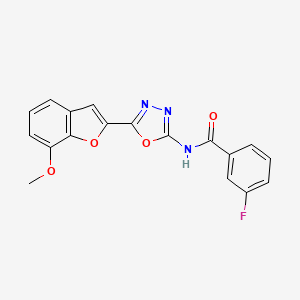

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)